An In-depth Technical Guide to 2-(4-Methylphenoxy)propanoyl chloride (CAS 211184-90-6)
An In-depth Technical Guide to 2-(4-Methylphenoxy)propanoyl chloride (CAS 211184-90-6)
For Researchers, Scientists, and Drug Development Professionals
Abstract
This technical guide provides a comprehensive overview of 2-(4-Methylphenoxy)propanoyl chloride, a reactive acyl chloride of interest in organic synthesis and potentially in the development of novel therapeutics. While specific experimental data for this compound is limited in publicly available literature, this document consolidates information on its predicted properties, synthesis, and reactivity based on the well-established principles of organic chemistry and data from analogous compounds. This guide is intended to serve as a valuable resource for researchers and professionals in drug discovery and development, offering insights into its handling, synthesis, and potential applications.
Chemical and Physical Properties
2-(4-Methylphenoxy)propanoyl chloride, with the CAS number 211184-90-6, possesses the chemical formula C₁₀H₁₁ClO₂ and a molecular weight of approximately 198.65 g/mol .[1] Due to the presence of the highly reactive acyl chloride functional group, it is expected to be a moisture-sensitive compound.
| Property | Predicted Value/Information | Source/Basis |
| CAS Number | 211184-90-6 | [2] |
| Molecular Formula | C₁₀H₁₁ClO₂ | [2] |
| Molecular Weight | 198.65 g/mol | [1] |
| Appearance | Expected to be a colorless to pale yellow liquid or low-melting solid. | General properties of acyl chlorides.[3] |
| Boiling Point | Not experimentally determined. Predicted to be >200 °C at atmospheric pressure. | Comparison with structurally similar compounds. |
| Melting Point | Not experimentally determined. | |
| Solubility | Soluble in aprotic organic solvents (e.g., dichloromethane, THF, toluene). Reacts with protic solvents (e.g., water, alcohols). | General solubility of acyl chlorides.[4] |
Synthesis of 2-(4-Methylphenoxy)propanoyl chloride
The synthesis of 2-(4-Methylphenoxy)propanoyl chloride is a two-step process, beginning with the synthesis of its carboxylic acid precursor, 2-(4-methylphenoxy)propanoic acid.
Synthesis of 2-(4-Methylphenoxy)propanoic acid
Several methods are available for the synthesis of 2-phenoxypropanoic acid derivatives. A common and effective method involves the Williamson ether synthesis, where a phenoxide reacts with an α-haloester, followed by hydrolysis.
Protocol: Synthesis of 2-(4-Methylphenoxy)propanoic acid
-
Formation of the Phenoxide: In a round-bottom flask equipped with a magnetic stirrer and a reflux condenser, dissolve p-cresol (1.0 eq) in a suitable solvent such as N,N-dimethylformamide (DMF). Add a strong base, such as sodium hydride (NaH, 1.1 eq) or potassium carbonate (K₂CO₃, 1.5 eq), portion-wise at 0 °C. Allow the mixture to stir at room temperature for 1 hour to ensure complete formation of the sodium or potassium p-cresolate.
-
Williamson Ether Synthesis: To the solution of the phenoxide, add ethyl 2-bromopropionate (1.1 eq) dropwise at room temperature. Heat the reaction mixture to 60-80 °C and stir for 4-6 hours, or until TLC analysis indicates the consumption of the starting materials.
-
Work-up and Extraction: After cooling to room temperature, pour the reaction mixture into water and extract with ethyl acetate (3 x 50 mL). Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure to obtain the crude ethyl 2-(4-methylphenoxy)propanoate.
-
Hydrolysis: Dissolve the crude ester in a mixture of ethanol and water. Add a stoichiometric amount of sodium hydroxide (NaOH, 1.2 eq) and heat the mixture to reflux for 2-4 hours.
-
Acidification and Isolation: After cooling, remove the ethanol under reduced pressure. Dilute the remaining aqueous solution with water and wash with diethyl ether to remove any unreacted ester. Acidify the aqueous layer to pH 2 with concentrated hydrochloric acid (HCl), leading to the precipitation of 2-(4-methylphenoxy)propanoic acid. Collect the solid by filtration, wash with cold water, and dry under vacuum.[5][6]
Caption: Synthesis of the carboxylic acid precursor.
Conversion to 2-(4-Methylphenoxy)propanoyl chloride
The most common and efficient method for converting a carboxylic acid to its corresponding acyl chloride is by treatment with thionyl chloride (SOCl₂).[7]
Protocol: Synthesis of 2-(4-Methylphenoxy)propanoyl chloride
-
Reaction Setup: In a flame-dried, two-neck round-bottom flask equipped with a magnetic stirrer, a reflux condenser, and a gas outlet connected to a trap (to neutralize the HCl and SO₂ byproducts), place 2-(4-methylphenoxy)propanoic acid (1.0 eq).
-
Addition of Thionyl Chloride: Add an excess of thionyl chloride (SOCl₂, 2.0-3.0 eq), either neat or in an inert solvent such as dichloromethane (DCM) or toluene. A catalytic amount of DMF can be added to accelerate the reaction.[4]
-
Reaction: Gently heat the mixture to reflux (typically 50-70 °C) and stir for 2-4 hours. The progress of the reaction can be monitored by the cessation of gas evolution (HCl and SO₂).
-
Isolation: After the reaction is complete, remove the excess thionyl chloride by distillation under reduced pressure. The crude 2-(4-methylphenoxy)propanoyl chloride can often be used directly in the next step or purified by vacuum distillation.
Caption: Conversion to the acyl chloride.
Spectroscopic Characterization (Predicted)
| Spectroscopy | Predicted Features |
| ¹H NMR | - Aromatic protons (AA'BB' system): Two doublets between δ 6.8-7.2 ppm. - Methine proton (-CH-): A quartet around δ 4.8-5.0 ppm. - Methyl protons on the aromatic ring (-CH₃): A singlet around δ 2.3 ppm. - Methyl protons of the propionyl group (-CH₃): A doublet around δ 1.6-1.8 ppm. |
| ¹³C NMR | - Carbonyl carbon (-C=O): A signal in the range of δ 170-175 ppm. - Aromatic carbons: Signals between δ 115-160 ppm. - Methine carbon (-CH-): A signal around δ 70-75 ppm. - Methyl carbons (-CH₃): Signals around δ 15-25 ppm. |
| IR Spectroscopy | - A strong C=O stretching band characteristic of acyl chlorides at a high frequency, typically around 1780-1815 cm⁻¹.[1][3] - C-O stretching bands for the ether linkage. - C-H stretching bands for aromatic and aliphatic groups. |
| Mass Spectrometry | - The molecular ion peak (M⁺) should be observable. - A prominent peak corresponding to the loss of the chlorine atom (M-35 and M-37). - A characteristic fragmentation pattern involving the cleavage of the acyl group. |
Reactivity and Synthetic Applications
Acyl chlorides are among the most reactive carboxylic acid derivatives, readily undergoing nucleophilic acyl substitution reactions.[8] The carbonyl carbon of 2-(4-Methylphenoxy)propanoyl chloride is highly electrophilic due to the electron-withdrawing effects of both the oxygen and chlorine atoms, making it susceptible to attack by a wide range of nucleophiles.[9][10]
Reaction with Amines: Amide Synthesis
The reaction of 2-(4-Methylphenoxy)propanoyl chloride with primary or secondary amines is a highly efficient method for the synthesis of the corresponding amides. This reaction is typically rapid and high-yielding.[11] A base, such as triethylamine or pyridine, is usually added to neutralize the hydrochloric acid byproduct.[11]
Protocol: Synthesis of a Secondary Amide
-
Dissolve the Amine: In a round-bottom flask, dissolve the primary amine (1.0 eq) and a non-nucleophilic base like triethylamine (1.1 eq) in an anhydrous aprotic solvent (e.g., dichloromethane or THF) under an inert atmosphere.
-
Add the Acyl Chloride: Cool the solution to 0 °C in an ice bath. Add a solution of 2-(4-Methylphenoxy)propanoyl chloride (1.0 eq) in the same solvent dropwise.
-
Reaction and Work-up: Allow the reaction to warm to room temperature and stir for 1-3 hours. Monitor the reaction by TLC. Upon completion, quench the reaction with water. Extract the product with an organic solvent, wash with dilute acid, saturated sodium bicarbonate solution, and brine. Dry the organic layer and concentrate to obtain the crude amide, which can be purified by recrystallization or column chromatography.[12]
Caption: General scheme for amide synthesis.
Reaction with Alcohols: Ester Synthesis
2-(4-Methylphenoxy)propanoyl chloride reacts readily with alcohols to form esters.[13] This reaction is often faster and more efficient than Fischer esterification.[13] A base is typically used to scavenge the HCl produced.[14]
Protocol: Synthesis of an Ester
-
Mix Alcohol and Base: In a round-bottom flask, dissolve the alcohol (1.0 eq) and a base such as pyridine (1.1 eq) in an anhydrous solvent like dichloromethane.
-
Add Acyl Chloride: Cool the mixture to 0 °C and slowly add 2-(4-Methylphenoxy)propanoyl chloride (1.0 eq).
-
Reaction and Purification: Stir the reaction at room temperature for 2-4 hours. After completion, wash the mixture with water, dilute HCl, and saturated sodium bicarbonate solution. Dry the organic phase and remove the solvent under reduced pressure. The resulting ester can be purified by distillation or chromatography.[7]
Caption: General scheme for ester synthesis.
Friedel-Crafts Acylation
Acyl chlorides are excellent reagents for Friedel-Crafts acylation reactions, which introduce an acyl group onto an aromatic ring.[15] This reaction is catalyzed by a Lewis acid, typically aluminum chloride (AlCl₃).[16][17]
Protocol: Friedel-Crafts Acylation
-
Prepare the Reaction Mixture: In a flame-dried flask under an inert atmosphere, suspend anhydrous aluminum chloride (1.1 eq) in a dry, inert solvent such as dichloromethane or carbon disulfide.
-
Add Reactants: Cool the suspension to 0 °C and add the aromatic substrate (e.g., benzene or a substituted benzene, 1.0 eq). Then, add 2-(4-Methylphenoxy)propanoyl chloride (1.0 eq) dropwise.
-
Reaction and Quenching: Stir the mixture at 0 °C for 30 minutes and then at room temperature for 1-3 hours. Carefully quench the reaction by pouring it onto a mixture of crushed ice and concentrated HCl.
-
Work-up: Separate the organic layer, and extract the aqueous layer with the organic solvent. Combine the organic layers, wash with water, saturated sodium bicarbonate, and brine. Dry the organic phase and concentrate to yield the aryl ketone, which can be purified by standard methods.[18]
Safety and Handling
Acyl chlorides are hazardous chemicals that must be handled with appropriate safety precautions.
-
Corrosive: 2-(4-Methylphenoxy)propanoyl chloride is expected to be corrosive and can cause severe skin burns and eye damage.[4]
-
Moisture Sensitive: It reacts violently with water and other protic solvents to produce corrosive hydrochloric acid gas. All reactions should be carried out under anhydrous conditions and in well-ventilated areas.[9]
-
Personal Protective Equipment (PPE): Always wear appropriate PPE, including chemical-resistant gloves, safety goggles, and a lab coat when handling this compound. Work in a fume hood to avoid inhalation of vapors.
-
Storage: Store in a cool, dry, and well-ventilated area in a tightly sealed container, away from moisture and incompatible materials such as bases, alcohols, and amines.[4]
Potential Applications in Drug Development
The 2-phenoxypropanoic acid scaffold is found in a number of biologically active molecules, including herbicides and pharmaceuticals. For example, derivatives of 2-phenoxypropionic acid are known to exhibit herbicidal activity. In the pharmaceutical field, this structural motif is present in drugs such as fenofibrate, a lipid-lowering agent.[19]
The high reactivity of 2-(4-Methylphenoxy)propanoyl chloride makes it a valuable intermediate for the synthesis of a diverse library of amides and esters. These derivatives can be screened for a wide range of biological activities, making this compound a useful building block in drug discovery programs.
Conclusion
2-(4-Methylphenoxy)propanoyl chloride is a reactive chemical intermediate with significant potential in organic synthesis. While specific data for this compound is scarce, its properties and reactivity can be reliably predicted from the well-understood chemistry of acyl chlorides and related phenoxypropanoic acid derivatives. This guide provides a foundational understanding of its synthesis, handling, and potential applications, serving as a valuable resource for researchers in the field of drug development and chemical synthesis.
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